molecular formula C10H22O2 B1586682 (S)-1,2-Decanediol CAS No. 84276-14-2

(S)-1,2-Decanediol

Cat. No. B1586682
CAS RN: 84276-14-2
M. Wt: 174.28 g/mol
InChI Key: YSRSBDQINUMTIF-JTQLQIEISA-N
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Description

Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anti-inflammatory and Antioxidant Properties

(S)-1,2-Decanediol has demonstrated potential in anti-inflammatory and antioxidant applications. A study by Di Caprio et al. (2019) evaluated its effects on lipopolysaccharide-stimulated keratinocytes. They found that (S)-1,2-Decanediol increased cell viability, decreased the release of inflammatory mediators (IL-8, TNF-α, and IL-1β), and limited the depletion of cellular antioxidants (GSH and NADPH). This indicates potential cytoprotective activity and effectiveness in managing bacterial-induced or aggravated skin conditions (Di Caprio et al., 2019).

Thermochemical Properties

A thermochemical study of 1,10-decanediol, a related compound, was performed using adiabatic calorimetry and thermoanalytical techniques by Li et al. (1999). They determined the low-temperature heat capacities and observed a solid-liquid phase transition, providing insights into its thermal behavior, which is relevant for scientific and industrial applications (Li et al., 1999).

Metabolic Engineering

Metabolic engineering has been employed to produce enantiomerically pure forms of 1,2-Propanediol, which is structurally similar to (S)-1,2-Decanediol. Altaras and Cameron (1999) reported the production of R-1,2-Propanediol from glucose in Escherichia coli, which could imply similar potential for (S)-1,2-Decanediol in biotechnological applications (Altaras & Cameron, 1999).

Agricultural Applications

In agriculture, derivatives like 1,9-decanediol have been identified as biological nitrification inhibitors (BNIs). Lu et al. (2019) studied the effects of 1,9-decanediol on nitrification and ammonia oxidizers in agricultural soils, demonstrating its potential in enhancing soil health and reducing nitrogen losses (Lu et al., 2019).

Biotechnological Production

The biotechnological production of compounds like 1,2-Propanediol through engineered Escherichia coli, as reported by Niu et al. (2018), indicates the feasibility of producing similar compounds, such as (S)-1,2-Decanediol, using microbial fermentation processes. They achieved high titersand optical purities of the product, highlighting the potential for similar approaches in producing (S)-1,2-Decanediol (Niu et al., 2018).

Genetic Engineering for Production

Genetically engineered microorganisms have been developed for efficient biosynthesis of compounds like 1,3-Propanediol, as explored by Yang et al. (2018). This research underscores the potential for similar genetic engineering approaches to be applied to the production of (S)-1,2-Decanediol, enhancing yield and overcoming production barriers (Yang et al., 2018).

Lactococcus lactis Engineering

Research by Sato et al. (2021) on the production of R- and S-1,2-propanediol in engineered Lactococcus lactis demonstrates the utility of modifying lactic acid bacteria for the production of diols. Such techniques could potentially be adapted for the production of (S)-1,2-Decanediol, offering a novel microbial production method (Sato et al., 2021).

Biodegradable Polymer Production

Ryabenkova et al. (2013) studied the oxidation of 1,2-propanediol to lactic acid using gold-based catalysts under mild conditions. Their findings suggest a pathway for converting (S)-1,2-Decanediol into valuable chemicals for the production of biodegradable polymers, highlighting its potential in sustainable materials production (Ryabenkova et al., 2013).

Microbial Production and Applications

Saxena et al. (2010) provide a comprehensive review of the microbial production and applications of 1,2-propanediol, a compound structurally related to (S)-1,2-Decanediol. This review highlights the potential of microbial production processes and the broad range of industrial applications for such diols (Saxena et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(2S)-decane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRSBDQINUMTIF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369963
Record name (S)-1,2-DECANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,2-Decanediol

CAS RN

84276-14-2
Record name (S)-1,2-DECANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a well-stirred solution of bis-1,4-(9'-O-dihydroquinidine)phthalazine (7.8 mg, 0.01 mmol), potassium ferricyanide (0.99 g, 3 mmol), potassium carbonate (0.42 g, 3 mmol), and osmium tetroxide (0.1 mL of a 0.1M toluene solution, 0.01 mmol) in 15 mL of a tert-butyl alcohol-water (1:1, v/v) at 0° C., 1-decene (0.14 g, 0.19 mL, 1 mmol) was added in one portion. The mixture was stirred for 24 h at 0° C. Solid sodium sulfite (1.5 g) was added and the mixture was stirred for an additional hour, and then warmed up to room temperature. Ethyl acetate (10 mL) was added to the reaction mixture, and aqueous layer was extracted with ethyl acetate (3×5 mL). Combined organic layer was dried over anhydrous magnesium sulfate, and concentrated in vacuo. Crude product was purified by flash chromatography (silica gel, hexanes/EtOAc) to afford decane 1,2-diol as a white solid (0.145 g, 83%). HPLC analysis of the bis-Mosher ester of this crude decane 1,2 diol gave 84% ee.
[Compound]
Name
1,4-(9'-O-dihydroquinidine)phthalazine
Quantity
7.8 mg
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

A homogeneous clear solution is prepared by adding 3 moles of acetone to 1 mole of 1-decene oxide at room temperature. After adding 50 grams of 5% aqueous sulfuric acid to the solution, the acetone is evaporated off and the resulting solution is neutralized by adding an aqueous sodium hydroxide. The neutralized solution is extracted with pet ether and the extract dried over anhydrous magnesium sulfate. The pet ether is stripped off and 1,2-decanediol is obtained by distilling under vacuo.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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